1-(2-Ethoxy-2-oxoethyl)-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane
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Overview
Description
1-(2-Ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[222]octan-1-ium is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is derived from 1,4-diazabicyclo[222]octane (DABCO) and is known for its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octan-1-ium typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate alkylating agents. The reaction conditions often include the use of solvents such as polyethyleneglycol (PEG) or diglyme at elevated temperatures . The alkylation process results in the formation of quaternary ammonium salts, which can further react with nucleophiles to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of different products depending on the nature of the nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Ring-Opening Reactions: The quaternary ammonium salt can participate in ring-opening reactions with phenols and related nucleophiles.
Common Reagents and Conditions
Nucleophiles: Phenols, alcohols, and other nucleophilic agents.
Solvents: Polyethyleneglycol (PEG), diglyme.
Temperature: Elevated temperatures are often required to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various piperazine derivatives and other substituted compounds resulting from nucleophilic ring-opening reactions .
Scientific Research Applications
1-(2-Ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octan-1-ium has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules and intermediates.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octan-1-ium involves its ability to act as a nucleophile and participate in various chemical reactions. The compound’s quaternary ammonium structure allows it to interact with different molecular targets, leading to the formation of new chemical bonds and products . The specific pathways and molecular targets depend on the nature of the reactions and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound from which 1-(2-ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octan-1-ium is derived.
Quaternary Ammonium Salts: Other quaternary ammonium compounds with similar structural features and reactivity.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[22Its ability to undergo nucleophilic substitution and ring-opening reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H30NO3+ |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]acetate |
InChI |
InChI=1S/C24H30NO3/c1-2-28-23(26)18-25-15-13-19(14-16-25)22(17-25)24(27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22,27H,2,13-18H2,1H3/q+1 |
InChI Key |
SMJGBAZFCYTANQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[N+]12CCC(CC1)C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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